molecular formula C10H9BrN2O B12110624 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B12110624
M. Wt: 253.09 g/mol
InChI Key: KKGYNTHPXKRJNV-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and methyl substituents on a phenyl ring, as well as a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-methylbenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylphenyl derivatives: These compounds share the same phenyl ring substitution pattern but differ in the heterocyclic ring attached.

    1,2,4-Oxadiazole derivatives: These compounds have the same oxadiazole ring but different substituents on the phenyl ring.

Uniqueness

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is unique due to the specific combination of substituents and the oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Overview

3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of oxadiazoles, which are known for their pharmacological potential. The presence of bromine and methyl substituents on the phenyl ring enhances its reactivity and biological profile.

The molecular formula of this compound is C10H9BrN2O, with a molecular weight of 253.09 g/mol. The structure features a 1,2,4-oxadiazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
IUPAC NameThis compound
InChI KeyKKGYNTHPXKRJNV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that oxadiazole derivatives can inhibit key enzymes and receptors involved in disease processes:

  • Anticancer Activity : Oxadiazoles have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : These compounds exhibit significant antibacterial and antifungal properties by disrupting microbial cell functions.
  • Neuropharmacological Effects : Some derivatives have been linked to anticonvulsant activity by modulating neurotransmitter systems.

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity
    • The compound has demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating moderate potency .
    • A study reported that oxadiazole derivatives exhibit antiproliferative activity against multiple cancer types, suggesting that this compound may be a promising candidate for further development .
  • Antimicrobial Properties
    • Compounds within the oxadiazole family have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest significant antimicrobial potential .
  • Neuroprotective Effects
    • Research indicates that some oxadiazole derivatives may possess neuroprotective properties by acting on GABA receptors and other targets involved in neurodegenerative diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. The results showed promising activity with some compounds exhibiting IC50 values below 20 µM .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that some derivatives had MIC values as low as 125 µg/mL against resistant strains of bacteria .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H9BrN2O/c1-6-3-4-8(5-9(6)11)10-12-7(2)14-13-10/h3-5H,1-2H3

InChI Key

KKGYNTHPXKRJNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C)Br

Origin of Product

United States

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